molecular formula C19H14N2O4 B1674253 3-nitro-N-(4-phenoxyphenyl)benzamide CAS No. 316146-57-3

3-nitro-N-(4-phenoxyphenyl)benzamide

Cat. No. B1674253
M. Wt: 334.3 g/mol
InChI Key: GDWKBKTVROCPNZ-UHFFFAOYSA-N
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Description

“3-nitro-N-(4-phenoxyphenyl)benzamide” is a chemical compound with the molecular formula C19H14N2O4. It is also known as ICA-105574 .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “3-nitro-N-(4-phenoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “3-nitro-N-(4-phenoxyphenyl)benzamide” can be found in various databases . The compound has a molecular weight of 334.33.


Chemical Reactions Analysis

The compound “3-nitro-N-(4-phenoxyphenyl)benzamide” is known to interact with hERG1 channels . It has been discovered to activate hERG1 by strong attenuation of pore-type inactivation .

Scientific Research Applications

Corrosion Inhibition

One study demonstrated the use of N-phenyl-benzamide derivatives, including compounds with nitro substituents, as corrosion inhibitors for mild steel in acidic conditions. These compounds, particularly those with electron-withdrawing nitro groups, showed significant inhibition efficiency, acting as cathodic type corrosion inhibitors. Their adsorption on metal surfaces was strong and spontaneous, enhancing the energy barrier against corrosive dissolution. This study provided insights into the potential of such compounds in protecting metals against corrosion (Mishra et al., 2018).

Material Synthesis and Characterization

Another area of application involves the synthesis and characterization of novel materials. For instance, polyimides based on diamines with built-in sulfone, ether, and amide structures have been developed. These materials exhibit thermal stability and other desirable properties, making them suitable for various industrial applications. The synthesis process includes the use of compounds similar to 3-nitro-N-(4-phenoxyphenyl)benzamide as intermediates, highlighting their role in the development of high-performance polymers (Mehdipour‐Ataei et al., 2004).

Environmental Chemistry

In environmental chemistry, the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution have been studied. This research provides insights into the chemical transformations of aromatic compounds under environmental conditions, with implications for understanding pollutant behavior and degradation pathways (Vione et al., 2004).

Biochemical Properties

Moreover, the biochemical properties of similar compounds have been explored. For example, the hydroxylation of p-nitrophenol by rabbit cytochrome P-450 isozymes has been studied, providing insights into the metabolic pathways of nitrophenol compounds and the role of specific isozymes in their biotransformation. This research has implications for understanding the metabolism and toxicity of aromatic nitro compounds in biological systems (Koop, 1986).

properties

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351981
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(4-phenoxyphenyl)benzamide

CAS RN

316146-57-3
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-N-(4-phenoxyphenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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